molecular formula C10H14N6O4 B12397447 (2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12397447
M. Wt: 282.26 g/mol
InChI Key: ZDTFMPXQUSBYRL-DTUHVUQASA-N
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Description

The compound “(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a nucleoside analog. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This particular compound is structurally related to guanosine, a naturally occurring nucleoside.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. For this compound, the synthesis would involve the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using protecting groups such as acetyl or benzyl groups.

    Glycosylation: The protected sugar is then coupled with the purine base (2,6-diaminopurine) using a glycosylation reaction. Common reagents for this step include Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final nucleoside analog.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale synthesis using similar methods as described above. The key differences are the optimization of reaction conditions for higher yields and purity, as well as the use of continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the sugar moiety can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy analogs, where the hydroxyl groups are replaced with hydrogen atoms.

    Substitution: The amino groups on the purine base can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy analogs.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

Nucleoside analogs are used as building blocks in the synthesis of oligonucleotides and other nucleic acid derivatives.

Biology

These compounds are used in the study of nucleic acid structure and function, as well as in the development of molecular probes.

Medicine

Nucleoside analogs are widely used as antiviral and anticancer agents. They work by inhibiting the replication of viral DNA or RNA, or by interfering with the synthesis of DNA in rapidly dividing cancer cells.

Industry

In the pharmaceutical industry, nucleoside analogs are used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they act as chain terminators or inhibitors of polymerase enzymes. This leads to the inhibition of DNA or RNA synthesis, ultimately resulting in the death of the target cell or virus.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: A naturally occurring nucleoside with a similar structure.

    Acyclovir: An antiviral nucleoside analog used to treat herpes infections.

    Zidovudine: An antiretroviral nucleoside analog used to treat HIV infections.

Uniqueness

The compound “(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which can lead to unique interactions with biological targets and distinct pharmacological properties.

Properties

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5?,6+,9-/m1/s1

InChI Key

ZDTFMPXQUSBYRL-DTUHVUQASA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N

Origin of Product

United States

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